2-(2-Bromo-4-fluorophenyl)acetonitrile

Catalog No.
S669271
CAS No.
61150-58-1
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-4-fluorophenyl)acetonitrile

CAS Number

61150-58-1

Product Name

2-(2-Bromo-4-fluorophenyl)acetonitrile

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetonitrile

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2

InChI Key

OITVZXQQQFKXIP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)CC#N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC#N

2-(2-Bromo-4-fluorophenyl)acetonitrile is a di-substituted phenylacetonitrile derivative serving as a high-purity, structurally precise intermediate in advanced organic synthesis. Its primary procurement value lies in its role as a key building block for constructing complex heterocyclic scaffolds, most notably the 4-benzylphthalazin-1(2H)-one core structure. This specific moiety is integral to a class of clinically significant poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology research and drug development. [1]

Substitution with close analogs fails due to the specific and non-interchangeable roles of each substituent and their precise locations on the phenyl ring. The ortho-bromo group is not merely a halogen but a critical reactive handle, essential for directing intramolecular cyclization with reagents like hydrazine to form the required phthalazinone heterocycle. An analog with bromine at the meta or para position would not facilitate this specific ring-closure reaction. The para-fluoro group is a deliberate structural feature retained in the final active pharmaceutical ingredient (API) to modulate its electronic properties, metabolic stability, and target binding affinity. [1] Procuring an analog without the fluorine atom, such as 2-(2-Bromophenyl)acetonitrile, would yield a different molecular entity with altered pharmacological profiles.

Validated Use as a Key Starting Material in Patented Olaparib Synthesis

This compound is a documented key precursor in multiple patented manufacturing routes for Olaparib (Lynparza™), a leading PARP inhibitor. [REFS-1, REFS-2] Its use in processes aimed at commercial-scale production underscores its suitability and reliability for synthesizing the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate. The selection of this specific starting material over other analogs in these high-value production processes provides strong evidence of its process compatibility and necessity for achieving the correct final API structure.

Evidence DimensionSuitability as a Key Starting Material for Olaparib Synthesis
Target Compound DataDocumented as a key precursor in patented synthesis routes for the PARP inhibitor Olaparib.
Comparator Or BaselineAnalogs lacking the 2-bromo or 4-fluoro group, or with different substitution patterns.
Quantified DifferenceNon-viable for producing the target API (Olaparib). The specific 2-bromo-4-fluoro substitution pattern is structurally required to construct the final molecule, making comparators unsuitable.
ConditionsMulti-step synthesis of Phthalazinone-based APIs for commercial and research purposes.

This directly links the procurement of this specific material to the reproducible, patent-compliant synthesis of a high-value, commercially approved pharmaceutical agent.

Enables Efficient Phthalazinone Ring Formation via Ortho-Directed Cyclization

The strategic placement of the bromo substituent at the ortho position to the cyanomethyl group is the key structural feature enabling efficient formation of the 4-substituted-phthalazin-1(2H)-one core. In a key synthetic step, this compound reacts with hydrazine hydrate, where the ortho-bromo serves as a leaving group in a nucleophilic aromatic substitution/cyclization cascade. [1] A patent describing this transformation to a key intermediate, 4-(2-bromo-4-fluorobenzyl)-2H-phthalazin-1-one, reports a yield of 81%. [2] This specific intramolecularly-directed pathway is inaccessible to isomers where the bromine is at the meta or para position.

Evidence DimensionYield of Phthalazinone Core Synthesis
Target Compound Data81% yield reported for the conversion to 4-(2-bromo-4-fluorobenzyl)-2H-phthalazin-1-one.
Comparator Or BaselineIsomers such as 2-(4-bromo-2-fluorophenyl)acetonitrile.
Quantified DifferenceThe reaction pathway is geometrically impossible for non-ortho isomers, resulting in reaction failure or formation of undesired products instead of the target heterocycle.
ConditionsReaction with hydrazine hydrate in a solvent such as 2-methoxyethanol at reflux.

This provides a clear, mechanistic reason why this specific isomer must be selected to ensure the success and yield of a critical, ring-forming step in the synthesis.

Process Development and Scale-Up of Phthalazinone-Based PARP Inhibitors

This compound is the right choice for research, process development, or manufacturing campaigns focused on Olaparib or structurally related PARP inhibitors. Its use is validated in multiple synthesis patents, ensuring a clear and reproducible pathway to key intermediates and the final API. [1]

Medicinal Chemistry Programs Targeting PARP-1

For drug discovery programs developing novel PARP-1 inhibitors, this compound serves as a reliable starting point for building the well-established and highly potent 4-benzyl-phthalazinone pharmacophore. It allows researchers to focus on modifying other parts of the molecule while retaining a validated core structure. [2]

Synthesis of Libraries Requiring Ortho-Halogen Directed Cyclization

In broader synthetic applications, this intermediate is ideal for projects requiring the construction of fused heterocyclic systems where an ortho-halogen is used to direct a specific cyclization. The evidence for its high-yield conversion to the phthalazinone system demonstrates its utility for this class of chemical transformations. [3]

XLogP3

2.4

Wikipedia

2-Bromo-4-fluorobenzeneacetonitrile

Dates

Last modified: 08-15-2023

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